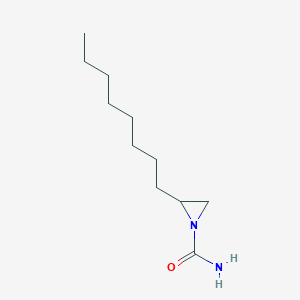
2-Octylaziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octylaziridine-1-carboxamide is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high reactivity due to the ring strain in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylaziridine-1-carboxamide typically involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. One common method is the addition of nitrenes to alkenes, which can be catalyzed by transition metals such as ruthenium. Another approach involves the Darzens reaction, where an α-halo ester reacts with an aldehyde in the presence of a base to form an aziridine ring .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. The Wenker synthesis is another method, where aminoethanol is converted to its sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine ring .
Análisis De Reacciones Químicas
Types of Reactions
2-Octylaziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-Octylaziridine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing compounds.
Biology: Aziridine derivatives are studied for their potential anticancer properties due to their ability to alkylate DNA.
Medicine: Some aziridine derivatives are used in the development of pharmaceuticals, particularly as anticancer agents.
Industry: Aziridines are used in the production of polymers and as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Octylaziridine-1-carboxamide involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in biological systems to alkylate DNA and proteins, which can disrupt cellular processes and lead to cell death, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer properties.
Aziridine-2-carboxylic acid: Used as a precursor for amino acid derivatives.
Aziridine-2-carboxylates: Valuable in the synthesis of α- and β-amino acid derivatives.
Uniqueness
2-Octylaziridine-1-carboxamide is unique due to the presence of the octyl group, which can influence its reactivity and solubility. This makes it distinct from other aziridine derivatives and potentially useful in applications where hydrophobic interactions are important .
Propiedades
Número CAS |
66225-90-9 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
2-octylaziridine-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-10-9-13(10)11(12)14/h10H,2-9H2,1H3,(H2,12,14) |
Clave InChI |
ZOKUCZVOXHATIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CN1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


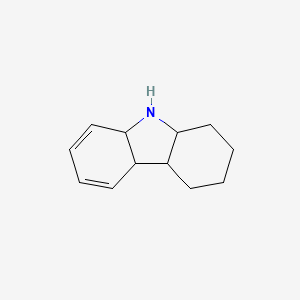
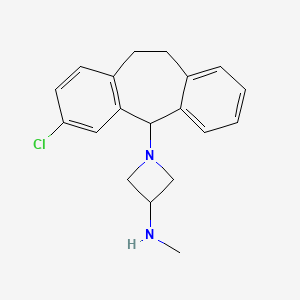
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
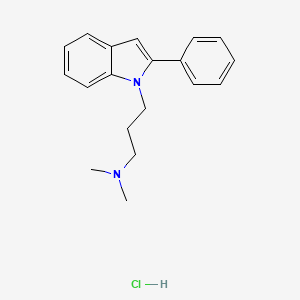


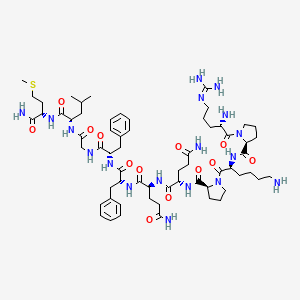
![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
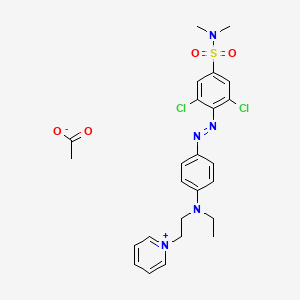
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)



